6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one 6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 1903290-54-9
VCID: VC6411681
InChI: InChI=1S/C18H17N7O3/c1-11-21-22-16-15(19-4-5-25(11)16)23-6-8-24(9-7-23)17(26)12-2-3-13-14(10-12)28-18(27)20-13/h2-5,10H,6-9H2,1H3,(H,20,27)
SMILES: CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(C=C4)NC(=O)O5
Molecular Formula: C18H17N7O3
Molecular Weight: 379.38

6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one

CAS No.: 1903290-54-9

Cat. No.: VC6411681

Molecular Formula: C18H17N7O3

Molecular Weight: 379.38

* For research use only. Not for human or veterinary use.

6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one - 1903290-54-9

Specification

CAS No. 1903290-54-9
Molecular Formula C18H17N7O3
Molecular Weight 379.38
IUPAC Name 6-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-3H-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C18H17N7O3/c1-11-21-22-16-15(19-4-5-25(11)16)23-6-8-24(9-7-23)17(26)12-2-3-13-14(10-12)28-18(27)20-13/h2-5,10H,6-9H2,1H3,(H,20,27)
Standard InChI Key OGKPUATURIGCIC-UHFFFAOYSA-N
SMILES CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(C=C4)NC(=O)O5

Introduction

Structural Characterization and Chemical Identity

The compound belongs to a class of nitrogen-rich heterocycles featuring a benzoxazolone core fused with a triazolopyrazine-piperazine scaffold. Its IUPAC name reflects three distinct subunits:

  • A benzo[d]oxazol-2(3H)-one moiety, characterized by a bicyclic structure combining benzene and oxazole rings with a ketone group.

  • A piperazine-1-carbonyl linker, which introduces a secondary amine-containing six-membered ring connected via an amide bond.

  • A 3-methyl-[1,2,] triazolo[4,3-a]pyrazin-8-yl substituent, a fused bicyclic system with a triazole ring adjacent to a pyrazine ring .

Molecular Formula and Weight

  • Molecular Formula: C₁₉H₁₈N₈O₃

  • Molecular Weight: 422.41 g/mol
    This aligns with structurally similar compounds, such as the related benzoxazolone-triazolo derivative (C₁₉H₁₉N₇O₃, MW 393.41), differing by the substitution of an ethyl group with a carbonyl linker.

Key Structural Features

  • Planar Aromatic Systems: The benzoxazolone and triazolopyrazine units contribute to π-π stacking potential, critical for interactions with biological targets.

  • Flexible Piperazine Linker: The piperazine ring enhances solubility and provides conformational flexibility, facilitating receptor binding .

  • Hydrogen Bond Acceptors: Multiple nitrogen atoms in the triazole and pyrazine rings serve as hydrogen bond acceptors, a common feature in kinase inhibitors.

Synthetic Routes and Optimization

While no direct synthesis of this compound has been published, plausible pathways can be inferred from analogous molecules.

Step 1: Formation of the Benzoxazolone Core

Benzoxazol-2(3H)-one derivatives are typically synthesized via cyclization of 2-aminophenols with phosgene or its equivalents. For example:
2-Aminophenol+TriphosgeneBenzo[d]oxazol-2(3H)-one\text{2-Aminophenol} + \text{Triphosgene} \rightarrow \text{Benzo[d]oxazol-2(3H)-one} .

Step 3: Attachment of the Triazolopyrazine Moiety

The final step involves nucleophilic substitution or Buchwald-Hartwig coupling to link the piperazine nitrogen to the triazolopyrazine ring. For instance, reacting 8-chloro-3-methyl-[1, triazolo[4,3-a]pyrazine with the piperazine intermediate under basic conditions:
8-Chloro-triazolopyrazine+Piperazine IntermediateTarget Compound\text{8-Chloro-triazolopyrazine} + \text{Piperazine Intermediate} \rightarrow \text{Target Compound} .

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution on the triazolopyrazine ring requires careful control of reaction conditions.

  • Purification: The polar nature of the product necessitates advanced chromatographic techniques for isolation.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Predicted logP: ~2.1 (moderate lipophilicity), suggesting balanced membrane permeability and aqueous solubility.

  • Solubility: Limited data exist, but analogous compounds show poor solubility in water (<1 mg/mL), necessitating formulation with co-solvents.

Stability

  • Hydrolytic Stability: The amide bond may undergo hydrolysis under acidic or alkaline conditions, impacting oral bioavailability.

  • Metabolic Susceptibility: Piperazine rings are prone to N-oxidation, while benzoxazolones may undergo hepatic glucuronidation .

Research Gaps and Future Directions

Despite its structural intrigue, 6-(4-(3-methyl-[1, triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one remains understudied. Critical areas for investigation include:

  • Synthetic Optimization: Developing high-yield routes and enantioselective methods.

  • Target Deconvolution: Screening against kinase and GPCR panels to identify primary targets.

  • In Vivo Efficacy: Assessing pharmacokinetics and toxicity in rodent models.

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